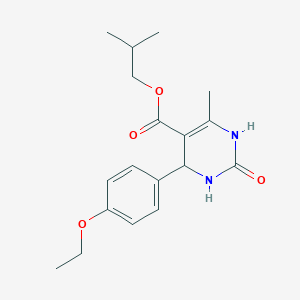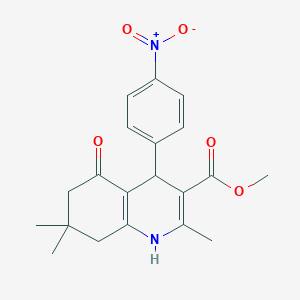![molecular formula C21H31NO5 B11708348 4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid: is an organic compound that features a propanoic acid backbone with a decyloxycarbonyl-substituted phenyl group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid typically involves the following steps:
Formation of the Decyloxycarbonyl-Substituted Phenyl Group: This can be achieved by reacting decanol with 4-isocyanatobenzoic acid under suitable conditions to form the decyloxycarbonyl-substituted phenyl group.
Coupling with Propanoic Acid: The decyloxycarbonyl-substituted phenyl group is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The decyloxycarbonyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropanoic acid: A simpler analog without the decyloxycarbonyl and carbamoyl groups.
4-({3-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid: A structurally similar compound with an additional oxo group.
Uniqueness:
- The presence of both the decyloxycarbonyl and carbamoyl groups in 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid imparts unique chemical and biological properties, making it distinct from simpler analogs.
- Its structural complexity allows for diverse chemical reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C21H31NO5 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
4-(4-decoxycarbonylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-2-3-4-5-6-7-8-9-16-27-21(26)17-10-12-18(13-11-17)22-19(23)14-15-20(24)25/h10-13H,2-9,14-16H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
SNXBCETUUILUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
![N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11708291.png)
![5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11708295.png)


![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)

methanone](/img/structure/B11708316.png)
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)

